Hippuric acid-d5

説明

Overview of N-benzoyl-d5-glycine as a Research Tool in Metabolic and Analytical Studies

N-benzoyl-d5-glycine, also known as hippuric acid-d5, is a deuterated analog of N-benzoyl-glycine (hippuric acid). evitachem.compharmaffiliates.com Hippuric acid is a naturally occurring metabolite formed in the liver through the conjugation of benzoic acid and the amino acid glycine (B1666218). pharmaffiliates.comnih.gov The "d5" designation in N-benzoyl-d5-glycine indicates that five hydrogen atoms on the benzoyl group have been replaced with deuterium (B1214612) atoms. pharmaffiliates.com

This isotopic labeling makes N-benzoyl-d5-glycine an excellent internal standard for the quantification of hippuric acid in biological samples like urine and plasma. evitachem.comsmolecule.com The use of a deuterated standard is particularly advantageous in mass spectrometry-based analyses, as it co-elutes with the unlabeled analyte but can be distinguished by its higher mass-to-charge ratio (m/z). scioninstruments.comaptochem.com This property allows for more accurate and reliable measurements by correcting for matrix effects and variations in sample processing and instrument response. clearsynth.com

Beyond its role as an internal standard, N-benzoyl-d5-glycine is also utilized in metabolic studies as a tracer to investigate the pathways involving benzoic acid and glycine. evitachem.com Its application extends to pharmacokinetic studies to assess the absorption, distribution, metabolism, and excretion of related compounds. evitachem.com The ability to precisely track the fate of the deuterated benzoyl group provides valuable insights into various biological processes and the effects of exposure to certain chemicals. smolecule.com

Chemical and Physical Properties of N-benzoyl-d5-glycine

| Property | Value |

| Chemical Formula | C₉H₄D₅NO₃ |

| Molecular Weight | 184.20 g/mol |

| IUPAC Name | 2-[(2,3,4,5,6-pentadeuteriobenzoyl)amino]acetic acid |

| CAS Number | 53518-98-2 |

| Appearance | White Solid |

| Storage Temperature | Refrigerator (2-8°C) |

Data sourced from multiple references. evitachem.compharmaffiliates.comsmolecule.comguidechem.com

Synthesis of N-benzoyl-d5-glycine

The synthesis of N-benzoyl-d5-glycine typically involves a two-step process:

Deuteration of the Benzoyl Group: The starting material is a deuterated form of benzoic acid, specifically benzoic acid-d5, where the five hydrogen atoms on the phenyl ring are replaced with deuterium.

Acylation of Glycine: The deuterated benzoyl group is then coupled to the amino group of glycine. This reaction is often carried out by first converting the deuterated benzoic acid to a more reactive derivative, such as benzoyl-d5 chloride. The benzoyl-d5 chloride is then reacted with glycine under basic conditions to yield N-benzoyl-d5-glycine. smolecule.com

An alternative method involves the acylation of glycine with benzoic anhydride-d10 in the presence of acetic acid. scielo.org.mx These synthetic routes are designed to ensure high isotopic purity, which is crucial for its application as an internal standard. smolecule.com

Applications in Research

The primary application of N-benzoyl-d5-glycine is as an internal standard in analytical chemistry, particularly for the quantification of hippuric acid using techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). smolecule.comthermofisher.com

Detailed Research Findings:

In metabolomics studies, N-benzoyl-d5-glycine is spiked into biological samples, such as serum, after protein precipitation. smolecule.comthermofisher.com The samples are then analyzed by LC-MS. For instance, in studies profiling metabolic changes in rats, N-benzoyl-d5-glycine was used as an internal standard to ensure the accuracy and stability of the LC-MS platform over the course of the analysis. thermofisher.com The excellent stability of the internal standard's peak area and mass measurement demonstrated the robustness of the analytical method. thermofisher.com

Its use is also prominent in studies assessing occupational exposure to toluene (B28343), as hippuric acid is a known biomarker for toluene exposure. smolecule.com The accurate quantification of hippuric acid, facilitated by the use of its deuterated analog, is critical for such toxicological and biomarker assessment studies. smolecule.com

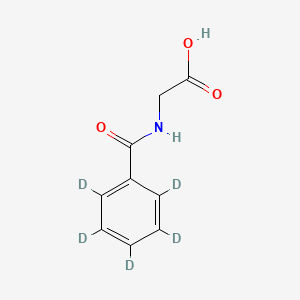

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-[(2,3,4,5,6-pentadeuteriobenzoyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c11-8(12)6-10-9(13)7-4-2-1-3-5-7/h1-5H,6H2,(H,10,13)(H,11,12)/i1D,2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIAFMBKCNZACKA-RALIUCGRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)NCC(=O)O)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Derivatization Methodologies for N Benzoyl D5 Glycine

Deuteration Strategies for Glycine (B1666218) Precursors

The foundational step in synthesizing N-benzoyl-d5-glycine is the preparation of its deuterated precursor, glycine-d5 (B27879). smolecule.comevitachem.com Glycine-d5 is an isotopologue of glycine where all five hydrogen atoms have been substituted with deuterium (B1214612). nih.gov

A common and effective method for deuterating glycine involves isotope exchange with deuterium oxide (D₂O). evitachem.comakjournals.com This process typically includes multiple cycles of dissolving glycine in D₂O followed by evaporation to facilitate the hydrogen-deuterium exchange. smolecule.com The efficiency of this exchange can be influenced by factors such as temperature and the presence of a catalyst. For instance, studies have shown that heating glycine in deuterated water in a hydrochloric acid medium with a K₂PtCl₄ catalyst can achieve complete substitution at the α-carbon and significant exchange in the aromatic ring at elevated temperatures. akjournals.com Another approach involves a Pd/C-Al-D₂O catalytic system, which has been shown to deuterate glycine with a 90% exchange yield at 170°C. mdpi.com

Alternative methods for producing deuterated amino acids include the acid hydrolysis of deuterated algae. google.com This process yields a mixture of L-amino acids in their deuterated forms, including glycine. google.com

Acylation Pathways for N-benzoyl-d5-glycine Formation

Once glycine-d5 is obtained, the next step is the acylation of its amino group with a benzoyl group to form N-benzoyl-d5-glycine. smolecule.com The most prevalent method for this transformation is the Schotten-Baumann reaction. chemicalbook.comscirp.org This reaction involves treating the amino acid with benzoyl chloride in an alkaline aqueous solution. chemicalbook.comuomustansiriyah.edu.iq

The general procedure for the Schotten-Baumann reaction in this context involves dissolving glycine-d5 in an aqueous sodium hydroxide (B78521) solution. evitachem.comchemicalbook.com Benzoyl chloride is then added portion-wise, often at a controlled temperature below 10°C, while vigorously shaking or stirring the mixture. evitachem.comchemicalbook.com The basic conditions are crucial as they neutralize the hydrochloric acid that is formed as a byproduct of the reaction. uomustansiriyah.edu.iq After the reaction is complete, the solution is acidified with a strong acid like hydrochloric acid to precipitate the N-benzoyl-d5-glycine, which can then be isolated by filtration and purified. evitachem.comchemicalbook.com

The reaction can be summarized as follows:

Glycine-d5 is dissolved in a sodium hydroxide solution.

Benzoyl chloride is added incrementally.

The mixture is stirred until the reaction is complete.

Acidification precipitates the product, N-benzoyl-d5-glycine. evitachem.comchemicalbook.com

Advanced Synthetic Approaches for N-benzoyl-d5-glycine and Analogues

While the Schotten-Baumann reaction is a robust and widely used method, other advanced synthetic approaches can be employed for the synthesis of N-benzoyl-d5-glycine and its analogs. These methods often focus on improving yield, purity, or simplifying the reaction conditions.

One such approach involves the use of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) to facilitate the amide bond formation between the deuterated glycine and benzoic acid. This method is commonly conducted in organic solvents such as dichloromethane (B109758) or dimethylformamide.

Another strategy involves the enzymatic synthesis of N-acylglycines. The enzyme Glycine N-acyltransferase (GLYAT) catalyzes the transfer of an acyl group from an acyl-CoA, such as benzoyl-CoA, to the N-terminus of glycine. uniprot.orgontosight.ainih.gov This biocatalytic approach offers high specificity and can be performed under mild reaction conditions.

Furthermore, research into "green" synthesis methods aims to reduce the use of hazardous reagents. One such method describes the direct synthesis of cocoyl glycine from coconut oil and sodium glycinate, avoiding the use of toxic fatty acyl chlorides. scirp.org While not directly applied to N-benzoyl-d5-glycine, the principles could be adapted for a more environmentally friendly synthesis.

Isotopic Purity and Enrichment Considerations in Synthesis

A critical aspect of synthesizing deuterated compounds like N-benzoyl-d5-glycine is ensuring high isotopic purity and enrichment. isotope.comrsc.org Isotopic enrichment refers to the percentage of a specific isotope at a particular site within a molecule, while isotopic purity relates to the proportion of molecules with the desired isotopic composition. isotope.com

For N-benzoyl-d5-glycine to function effectively as an internal standard, a high degree of deuteration is essential. thermofisher.com The isotopic enrichment of the final product is directly dependent on the enrichment of the starting materials, primarily the deuterated glycine. Commercially available glycine-d5 often has a deuterated form percentage of ≥99% (d₁-d₅). caymanchem.com

Analytical techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are indispensable for determining the isotopic enrichment and confirming the structural integrity of the synthesized N-benzoyl-d5-glycine. rsc.org HRMS can precisely measure the mass-to-charge ratio, allowing for the calculation of the number of deuterium atoms incorporated. NMR spectroscopy helps to confirm the positions of the deuterium labels by observing the absence of proton signals at the deuterated sites. nih.gov

It's important to note that even with high enrichment levels, a statistical distribution of isotopologues will exist. isotope.comacs.org For example, a batch of N-benzoyl-d5-glycine will contain molecules with varying numbers of deuterium atoms, although the fully deuterated species will be the most abundant. The precise distribution can be calculated using binomial expansion if the isotopic enrichment at each site is known. isotope.com

The following table summarizes the key considerations for isotopic purity and enrichment:

| Consideration | Description | Analytical Techniques |

| Isotopic Enrichment | The mole fraction of the deuterium isotope at the labeled positions, expressed as a percentage. isotope.com | Mass Spectrometry, NMR Spectroscopy |

| Isotopic Purity | The percentage of molecules that have the desired number of deuterium atoms. | Mass Spectrometry |

| Structural Integrity | Confirmation that the deuteration process has not altered the fundamental chemical structure of the molecule. rsc.org | NMR Spectroscopy, HPLC |

| Starting Material Quality | The isotopic enrichment of the glycine-d5 precursor directly impacts the final product's enrichment. | Supplier Specifications, Internal QC |

Advanced Analytical Applications of N Benzoyl D5 Glycine in Research

Role as an Internal Standard in Quantitative Mass Spectrometry-Based Metabolomics

In the field of metabolomics, which involves the comprehensive study of small molecules (metabolites) within a biological system, accurate quantification is essential for understanding biochemical processes. N-benzoyl-d5-glycine is frequently employed as an internal standard to improve the reliability of these measurements. smolecule.com An internal standard is a compound with similar physicochemical properties to the analyte of interest, which is added in a known quantity to every sample before analysis. This allows for the correction of variations that may occur during sample preparation and instrumental analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) Methodologies

LC-MS is a powerful technique that separates chemical compounds based on their chromatographic behavior and then detects them based on their mass-to-charge ratio. In metabolomics studies using LC-MS, N-benzoyl-d5-glycine is spiked into biological samples, such as blood or urine, after initial protein removal and reconstitution steps. smolecule.comthermofisher.com This allows for the normalization of the data, accounting for any loss of analyte during sample processing or fluctuations in the instrument's signal.

One study demonstrated the use of N-benzoyl-d5-glycine as an internal standard in a metabolomic investigation of rat serum. thermofisher.comthermofisher.com The researchers spiked each sample with N-benzoyl-d5-glycine (with a retention time of 4.27 minutes and a mass-to-charge ratio of 185.0969) before analysis by ultra-high-performance liquid chromatography (UHPLC) coupled with a high-resolution mass spectrometer. thermofisher.com The data showed excellent peak area and mass measurement stability for the internal standard, indicating the robustness of the analytical method. thermofisher.com The chromatographic peak width for N-benzoyl-d5-glycine was a narrow 3.6 seconds at the base, with 15 scans acquired across the peak, highlighting the quality of the data obtained. thermofisher.com

A metabolomic protocol for investigating the gut microbiome also lists N-benzoyl-d5-glycine as a component of the internal standard reconstitution buffer used for LC-MS analysis. thehanlab.com This highlights its broad applicability across different research areas within metabolomics.

Below is a table summarizing the LC-MS parameters from a study utilizing N-benzoyl-d5-glycine as an internal standard:

| Parameter | Value |

| Internal Standard | N-benzoyl-d5-glycine |

| Retention Time (tR) | 4.27 min |

| m/z | 185.0969 |

| Chromatographic System | Accela UHPLC system |

| Column | Hypersil GOLD aQ column |

| Mass Spectrometer | Q Exactive Focus hybrid quadrupole-Orbitrap |

| Resolution | 70,000 FWHM |

| Table based on data from Sanders et al., 2014, as cited in a Thermo Fisher Scientific application note. thermofisher.comthermofisher.com |

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies

Similar to LC-MS, GC-MS is another widely used technique for separating and identifying compounds in a sample. N-benzoyl-d5-glycine also serves as an internal standard in GC-MS applications, particularly for the quantification of its non-deuterated counterpart, hippuric acid, in biological samples. evitachem.comsmolecule.com The use of a deuterated standard is crucial for compensating for any variability during the derivatization steps often required in GC-MS analysis, as well as for injection and ionization inconsistencies.

Isotope Dilution Mass Spectrometry Principles

Isotope dilution mass spectrometry (IDMS) is considered a gold standard for quantitative analysis. eurisotop.com This technique relies on the addition of a known amount of a stable isotope-labeled version of the analyte (like N-benzoyl-d5-glycine) to a sample. The ratio of the naturally occurring analyte to the isotopically labeled standard is then measured by mass spectrometry. Because the chemical and physical properties of the analyte and the standard are nearly identical, they behave similarly during extraction, derivatization, and analysis. This co-elution and co-detection allow for highly accurate quantification, as the ratio is unaffected by sample loss or variations in instrument response. The use of N-benzoyl-d5-glycine in IDMS experiments allows for the precise measurement of hippuric acid levels, which can be a biomarker for various metabolic processes and exposures. evitachem.comresearchgate.net

Data Processing and Noise Reduction Strategies in Quantitative Analysis

A significant challenge in metabolomics is the vast amount of data generated, which often includes a high level of chemical background noise that can obscure the detection of true biological signals. thermofisher.comthermofisher.com The use of an internal standard like N-benzoyl-d5-glycine is integral to data processing strategies aimed at reducing this noise and improving the reliability of quantitative results.

In one study, advanced data processing software was used to analyze LC-MS data where N-benzoyl-d5-glycine was the internal standard. thermofisher.com The software employed component extraction algorithms to distinguish true metabolic features from the chemical background. thermofisher.com This approach significantly reduced the amount of noise and redundant data, leading to more precise statistical groupings and increased confidence in the differential analysis of metabolites. thermofisher.com The stability of the internal standard's signal across multiple runs provides a crucial reference point for these algorithms to normalize the data and filter out false positives. thermofisher.comthermofisher.com

Utilization in Nuclear Magnetic Resonance (NMR) Spectroscopy as a Probe

While mass spectrometry is a primary application, stable isotope-labeled compounds like N-benzoyl-d5-glycine also have utility in Nuclear Magnetic Resonance (NMR) spectroscopy. shoko-sc.co.jpchemie-brunschwig.ch In NMR, the magnetic properties of atomic nuclei are used to determine the structure and dynamics of molecules. The presence of deuterium (B1214612) (a stable isotope of hydrogen) in N-benzoyl-d5-glycine alters the NMR spectrum compared to its non-deuterated analog. This can be advantageous in several ways. For instance, it can be used as a probe to study molecular interactions or to simplify complex spectra by selectively "muting" certain signals. While less common than its use as an internal standard in MS, its potential as an NMR probe in specific research contexts exists. shoko-sc.co.jpisotope.com

Method Validation and Quality Control in Analytical Protocols

The validation of analytical methods is a critical requirement to ensure that the data generated is reliable and fit for its intended purpose. researchgate.net N-benzoyl-d5-glycine plays a role in the validation and quality control (QC) of analytical methods.

During method validation, parameters such as accuracy, precision, linearity, and recovery are assessed. acs.org By spiking known concentrations of N-benzoyl-d5-glycine into control matrices, analysts can evaluate the performance of the method. For example, in a study validating a method for analyzing nitrogenous metabolites, intra- and inter-day variations were measured to evaluate precision, and these samples were spiked with standards to assess stability and recovery. oup.com

In routine analysis, quality control samples, which are often pooled samples from the study, are spiked with the internal standard and analyzed alongside the experimental samples. thehanlab.comuu.nl The consistent response of N-benzoyl-d5-glycine in these QC samples throughout an analytical run provides confidence that the instrument is performing correctly and that the sample preparation has been consistent. thermofisher.com This is essential for ensuring the validity of the data generated in large-scale metabolomics studies.

A summary of key aspects of N-benzoyl-d5-glycine's use in method validation and QC is provided in the table below:

| Validation/QC Aspect | Role of N-benzoyl-d5-glycine |

| Accuracy | Used to correct for systemic errors in sample preparation and analysis. |

| Precision | Helps to assess the reproducibility of the method over time (intra- and inter-day). |

| Recovery | The response of the standard helps to determine the efficiency of the extraction process. |

| Quality Control | A consistent signal in QC samples indicates the stability and reliability of the analytical run. |

| This table summarizes the general roles of an internal standard in method validation and quality control. |

Mechanistic and Pathway Investigations Using N Benzoyl D5 Glycine

Elucidation of Host-Microbe Metabolic Interactions

The gut microbiome significantly influences host physiology through the production of a vast array of small molecules. N-benzoyl-d5-glycine is instrumental in dissecting these complex host-microbe metabolic relationships.

Tracking Microbiota-Dependent Metabolites (MDMs)

Microbiota-dependent metabolites (MDMs) are compounds produced or modified by the gut microbiota that can impact host biology. thehanlab.com The synthesis of hippuric acid is a classic example of host-microbe co-metabolism. researchgate.netresearchgate.net Dietary aromatic compounds are first metabolized by gut bacteria to produce benzoate (B1203000). mdpi.comevitachem.com This benzoate is then absorbed by the host and conjugated with glycine (B1666218) in the liver to form hippuric acid, which is subsequently excreted in the urine. mdpi.comwikipedia.org

By using N-benzoyl-d5-glycine as an internal standard in mass spectrometry-based metabolomics, researchers can accurately quantify hippuric acid and other related metabolites in various biological samples. smolecule.comaacrjournals.org This aids in identifying which metabolites are associated with specific gut microbial species, paving the way for mechanistic studies of microbe-microbe and microbe-host interactions. thehanlab.com For instance, studies have used isotope-labeled compounds like d5-hippuric acid to investigate the link between gut microbiome metabolism and the risk of diseases such as lethal prostate cancer. aacrjournals.orgresearchgate.net

Assessing Bacterial and Host Metabolism in Model Systems

Gnotobiotic mouse models, which are germ-free or colonized with known bacterial strains, are powerful tools for studying host-microbe interactions. thehanlab.comresearchgate.net In these controlled environments, researchers can introduce specific bacteria and use labeled compounds like N-benzoyl-d5-glycine to trace metabolic pathways. For example, studies have examined bacterial and host metabolism by colonizing mice with specific bacterial strains and then analyzing the metabolic profiles of various body fluids. thehanlab.commetabolomicsworkbench.org This approach allows for the direct assessment of a particular microbe's contribution to the host's metabolic landscape. thehanlab.com By comparing the metabolic outputs of mice colonized with wild-type bacteria versus those with genetically modified strains (e.g., mutants deficient in a specific metabolic enzyme), the function of specific microbial genes in metabolite production can be determined. thehanlab.comresearchgate.net

Tracing of Endogenous Metabolite Pathways (e.g., Hippuric Acid Metabolism)

N-benzoyl-d5-glycine is crucial for tracing the endogenous pathways of its non-labeled counterpart, hippuric acid. Hippuric acid is one of the most abundant organic acids found in mammalian urine and its production involves a co-metabolic pathway between the host and gut microbiota. researchgate.net The process begins with the microbial breakdown of dietary polyphenolic compounds into benzoic acid. researchgate.net This benzoic acid is then converted to benzoyl-CoA in the liver and kidneys, which subsequently reacts with glycine to form hippuric acid. wikipedia.orgreactome.org

Stable isotope tracing studies utilize deuterated compounds to map these metabolic conversions. For instance, researchers have administered isotopically labeled phenylalanine to mice and monitored the appearance of labeled hippuric acid in the urine over time to understand the dynamics of this pathway. researchgate.netresearchgate.net The use of N-benzoyl-d5-glycine as an internal standard allows for precise quantification in these tracing experiments. aacrjournals.org

Investigation of Nitrogen Excretion Pathways and Related Metabolism

The formation of hippuric acid from benzoic acid and glycine represents an alternative pathway for nitrogen excretion. uu.nlresearchgate.net This is particularly relevant in conditions of hyperammonemia, where the primary nitrogen disposal pathway, the urea (B33335) cycle, is impaired. uu.nl Benzoate can be administered to "scavenge" excess nitrogen by conjugating with glycine to form hippuric acid, which is then excreted. uu.nlresearchgate.net Each molecule of hippuric acid formed removes one molecule of glycine, and therefore one atom of nitrogen. uu.nl

Studies in animal models, such as dogs with congenital portosystemic shunts, have been used to investigate the efficacy of nitrogen scavengers. uu.nlresearchgate.net In these studies, the administration of benzoate leads to the formation of hippuric acid, demonstrating the activation of this alternative nitrogen excretion pathway. uu.nl

Application in Enzymatic Reaction Studies (e.g., Glycine N-acyltransferases)

The synthesis of hippuric acid is catalyzed by the enzyme glycine N-acyltransferase (GLYAT). wikipedia.orgnih.gov This enzyme facilitates the transfer of an acyl group from an acyl-CoA molecule, such as benzoyl-CoA, to the amino group of glycine. wikipedia.orgnih.gov The reaction is: benzoyl-CoA + glycine ⇌ CoA + N-benzoylglycine (hippuric acid). wikipedia.org

Studies on purified glycine N-acyltransferases from sources like bovine liver mitochondria have helped to characterize the enzyme's substrate specificity and reaction mechanism. nih.gov These studies have shown that the enzyme has a high affinity for acyl-CoA substrates like benzoyl-CoA. nih.govresearchgate.net The use of labeled substrates in such in vitro studies can help to elucidate the kinetic properties and mechanisms of these important enzymes.

Research Applications of N Benzoyl D5 Glycine in Translational Science

Metabolomic Profiling for Biomarker Discovery Research

In the field of metabolomics, which seeks to identify and quantify the complete set of small-molecule metabolites in a biological system, N-benzoyl-d5-glycine is an indispensable tool. smolecule.comthermofisher.com It is routinely used as an internal standard in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) based metabolomic analyses. smolecule.comsigmaaldrich.cn The primary purpose of an internal standard is to correct for variations that can occur during sample preparation and analysis, thereby improving the accuracy and precision of metabolite quantification. clearsynth.comnih.gov

The process typically involves spiking a known amount of N-benzoyl-d5-glycine into biological samples, such as serum or urine, before analysis. smolecule.comthermofisher.comthermofisher.com Because N-benzoyl-d5-glycine is chemically identical to the endogenous metabolite hippuric acid but has a different mass due to the deuterium (B1214612) atoms, it can be distinguished by the mass spectrometer. clearsynth.comscbt.com This allows researchers to normalize the signal of hippuric acid to that of the internal standard, compensating for any loss of analyte during sample processing or fluctuations in instrument response. clearsynth.comnih.gov

This precise quantification is crucial for biomarker discovery, where subtle changes in metabolite concentrations can indicate a disease state or response to therapy. smolecule.comthermofisher.com For example, studies have used N-benzoyl-d5-glycine as an internal standard to investigate metabolic changes in rats under different physiological conditions, such as fasting, to better understand baseline metabolic fluctuations and identify true drug-related effects. thermofisher.comthermofisher.com The stability of the N-benzoyl-d5-glycine signal over time in these experiments demonstrates its reliability as an internal standard for high-throughput metabolomic profiling. thermofisher.com

Table 1: Use of N-benzoyl-d5-glycine in Metabolomic Analysis

| Analytical Technique | Purpose | Sample Type | Key Finding |

| LC-MS | Internal Standard | Serum, Plasma | Enables accurate quantification of hippuric acid for biomarker discovery. smolecule.comthermofisher.com |

| GC-MS | Internal Standard | Urine | Facilitates precise measurement of metabolites in exposure and disease research. smolecule.com |

Pharmacological Research and Drug Metabolism Studies

The application of N-benzoyl-d5-glycine extends to pharmacological research, particularly in the study of drug metabolism and pharmacokinetics (DMPK). evitachem.comclearsynth.com In these studies, understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME) is paramount. evitachem.com Deuterated internal standards like N-benzoyl-d5-glycine are employed to accurately quantify drug metabolites in biological matrices. clearsynth.com

By serving as a stable isotope-labeled internal standard, N-benzoyl-d5-glycine helps to ensure the robustness and reliability of analytical methods used to measure the levels of drugs and their metabolites. clearsynth.com For instance, in preclinical studies involving the administration of a new drug candidate, N-benzoyl-d5-glycine can be used as an internal standard to quantify endogenous metabolites like hippuric acid, which may be affected by the drug's metabolic pathway. nih.govresearchgate.net This allows for a more precise assessment of the drug's impact on metabolic pathways. credenceresearch.com

Toxicological Research for Exposure Assessment (e.g., Toluene (B28343) Metabolites)

N-benzoyl-d5-glycine plays a significant role in toxicology, especially in the biomonitoring of exposure to industrial chemicals like toluene. smolecule.comnih.govnih.gov Hippuric acid, the non-labeled analog of N-benzoyl-d5-glycine, is a well-known biomarker of toluene exposure. smolecule.comnih.gov When individuals are exposed to toluene, their bodies metabolize it to benzoic acid, which is then conjugated with glycine (B1666218) to form hippuric acid and excreted in the urine. evitachem.com

To accurately measure the levels of hippuric acid in urine as an indicator of toluene exposure, toxicological studies rely on N-benzoyl-d5-glycine as an internal standard. smolecule.com The use of this deuterated standard in analytical methods, such as LC-MS/MS, allows for the precise quantification of hippuric acid, even at low concentrations. smolecule.comresearchgate.net This is critical for assessing occupational and environmental exposure to toluene and for setting safety guidelines. nih.gov

Investigational Studies of Related N-Benzoyl Glycine Derivatives

The broader class of N-benzoyl glycine derivatives, for which N-benzoyl-d5-glycine serves as a labeled counterpart, is an active area of scientific investigation. These studies explore the synthesis of new derivatives and their potential biological activities and applications in chemistry. ontosight.ai

Exploration of Biological Activities (e.g., Anticonvulsant Research)

Researchers have synthesized and evaluated various N-benzoyl glycine derivatives for their potential therapeutic properties. smolecule.com One notable area of investigation is their anticonvulsant activity. smolecule.comnih.gov Studies have shown that certain N-benzoyl-glycinanilide derivatives exhibit effectiveness in preclinical models of seizures, such as the maximal electroshock (MES) test. smolecule.comacs.org For instance, N-(benzyloxycarbonyl)glycine has demonstrated anticonvulsant properties in mice. nih.gov The synthesis of novel derivatives, such as substituted imidazolinones derived from benzoyl glycine, is an ongoing effort to discover new anticonvulsant agents. africanjournalofbiomedicalresearch.comijpbs.com

Table 2: Investigated Biological Activities of N-Benzoyl Glycine Derivatives

| Derivative Type | Investigated Activity | Key Finding |

| N-benzoyl-glycinanilide | Anticonvulsant | Effective in the maximal electroshock (MES) seizure test. smolecule.comacs.org |

| N-(benzyloxycarbonyl)glycine | Anticonvulsant | Reduces tonic convulsions and increases seizure latency in mice. nih.gov |

| Imidazole-5-one derivatives | Anthelmintic | Synthesized from benzoyl glycine and showed activity against earthworms. ijpbs.com |

| Oxazolone derivatives | Anti-inflammatory | Exhibited significant in-vitro anti-inflammatory activity. researcher.liferesearcher.life |

Complexation Chemistry and Coordination Studies

The coordination chemistry of N-benzoyl glycine and its derivatives with various metal ions is another area of active research. arabjchem.orgpjmhsonline.com These studies investigate how these organic molecules, acting as ligands, bind to metal centers to form coordination complexes. ajol.infoscispace.com The interaction of N-benzoyl glycine with metal ions like copper(II), cobalt(II), nickel(II), and zinc(II) has been explored. arabjchem.orgscielo.br Understanding the structure and stability of these complexes is important for fields such as bioinorganic chemistry and materials science. ajol.inforesearchgate.net For example, studies on the complex of copper(II) with N-benzoyl-glycine have provided insights into weak exchange interactions in biologically relevant systems. scielo.br The synthesis and characterization of these metal complexes help to elucidate the coordination behavior of N-protected amino acids. ajol.infoscispace.com

Asymmetric Synthesis and Chiral Catalyst Development

N-benzoyl glycine and its derivatives are also utilized in the field of asymmetric synthesis, which focuses on the preparation of chiral molecules. researcher.liferesearchgate.net These derivatives can serve as precursors or be incorporated into chiral catalysts to control the stereochemical outcome of chemical reactions. nih.govresearchgate.net For instance, Ni(II) complexes of Schiff bases derived from glycine and chiral ligands, which can be conceptually related to N-benzoyl glycine structures, are used for the asymmetric synthesis of tailor-made amino acids. researchgate.netnih.gov These synthesized amino acids are valuable building blocks for pharmaceuticals and other biologically active compounds. researcher.life The development of these methods is crucial for producing enantiomerically pure compounds, which is often a requirement for drug efficacy and safety. nih.gov

Future Directions and Emerging Research Avenues

Integration with Multi-Omics Approaches

The evolution of systems biology has underscored the necessity of integrating data from various "omics" fields to gain a holistic understanding of biological systems. The future of N-benzoyl-d5-glycine research is intrinsically linked to its incorporation into multi-omics studies, which combine genomics, transcriptomics, proteomics, and metabolomics.

In this context, N-benzoyl-d5-glycine will continue to serve as a crucial internal standard for precise and accurate quantification of hippuric acid, a key metabolite in gut microbiome and host co-metabolism. researchgate.net This accuracy is paramount when correlating metabolic data with genetic predispositions, gene expression profiles, and protein abundance. For instance, in studies investigating the impact of gut microbial composition on host health, N-benzoyl-d5-glycine can help to reliably quantify changes in hippuric acid levels, which can then be linked to the presence or absence of specific microbial genes (metagenomics) or their expression (metatranscriptomics).

Development of Novel Analytical Platforms and Software for Deuterated Tracers

The analytical techniques used to detect and quantify deuterated tracers like N-benzoyl-d5-glycine are continually advancing. The development of more sensitive and high-throughput analytical platforms, such as advanced mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, will enhance the utility of N-benzoyl-d5-glycine. mdpi.com

Future software development will likely focus on creating more sophisticated algorithms for deconvoluting complex MS and NMR spectra, allowing for more precise quantification and the identification of previously unmeasurable, low-abundance metabolites. These advancements will enable researchers to track the metabolic fate of the non-deuterated portion of the molecule with greater accuracy, providing deeper insights into metabolic pathways.

Expansion into Other Biological Systems and Model Organisms

While much of the research involving N-benzoyl-d5-glycine has centered on human studies and common model organisms like mice, there is significant potential for its application in a broader range of biological systems. nih.govbiorxiv.org Exploring its use in less-studied organisms, including various animal models, plants, and microorganisms, could reveal novel metabolic pathways and regulatory mechanisms. biorxiv.org

For example, in agricultural science, understanding the metabolism of glycine (B1666218) and benzoic acid derivatives in plants could have implications for crop improvement. Similarly, in environmental science, tracing these metabolic pathways in microorganisms could be crucial for understanding bioremediation processes. The use of N-benzoyl-d5-glycine as an internal standard in these diverse systems will ensure the reliability of quantitative data. A study on a synthetic human gut microbiome has already demonstrated the use of N-benzoyl-d5-glycine in in-vitro models. biorxiv.org

Advanced Mechanistic Characterization of Metabolic Flux using Isotopic Tracers

Isotope-assisted metabolic flux analysis (iMFA) is a powerful technique for quantifying the rates of metabolic reactions. nih.gov While N-benzoyl-d5-glycine is primarily used as an internal standard, its deuterated nature holds potential for more advanced applications in metabolic flux analysis. researchgate.netnih.govbiorxiv.org

By designing experiments where the non-deuterated glycine or benzoate (B1203000) portion of the molecule is labeled with other stable isotopes (e.g., ¹³C or ¹⁵N), researchers could simultaneously use N-benzoyl-d5-glycine as a tracer and an internal standard. This dual-labeling strategy would allow for a more precise characterization of the dynamic flow of metabolites through specific pathways. For instance, it could be used to investigate the flux through the glycine conjugation pathway, which is crucial for the detoxification of various compounds. Advanced computational modeling will be essential to interpret the complex data generated from such experiments. researchgate.net

Q & A

Q. What are the key methodological considerations for synthesizing and characterizing N-benzoyl-d5-glycine in isotopic labeling studies?

To ensure isotopic purity (>98% deuterium incorporation), synthesis should involve deuterated benzoic acid (C₆D₅COOH) and glycine precursors under anhydrous conditions, followed by characterization via:

- Nuclear Magnetic Resonance (NMR) : Confirm deuteration at the benzoyl group (e.g., absence of proton signals in the aromatic region) .

- Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 194.1 for N-benzoyl-d5-glycine vs. 189.1 for non-deuterated analogs) .

- High-Performance Liquid Chromatography (HPLC) : Assess chemical purity (>95%) using reverse-phase columns and UV detection at 254 nm .

Q. How is N-benzoyl-d5-glycine utilized as an internal standard in quantitative metabolomic studies?

N-benzoyl-d5-glycine serves as a stable isotope-labeled internal standard (SIL-IS) for quantifying endogenous hippuric acid or benzoate derivatives in biological matrices (e.g., plasma, urine). Methodological steps include:

- Calibration Curves : Prepare 8–11-point serial dilutions of N-benzoyl-d5-glycine in pooled human plasma, analyzed in triplicate to ensure linearity (R² > 0.99) .

- Sample Preparation : Use protein precipitation (acetonitrile) or solid-phase extraction to minimize matrix effects.

- Liquid Chromatography-Tandem MS (LC-MS/MS) : Quantify using multiple reaction monitoring (MRM) transitions specific to the deuterated compound .

Q. What safety protocols are essential when handling N-benzoyl-d5-glycine in laboratory settings?

- Personal Protective Equipment (PPE) : Lab coats, nitrile gloves, and safety goggles are mandatory to avoid skin/eye contact .

- Ventilation : Use fume hoods for weighing or handling powdered forms to prevent inhalation .

- Emergency Procedures : Immediate flushing with water for eye/skin exposure (15+ minutes) and medical consultation for persistent irritation .

Advanced Research Questions

Q. How can researchers resolve contradictions in metabolic flux data involving N-benzoyl-d5-glycine as a tracer?

Conflicting results (e.g., variability in hippurate AUC values) may arise from:

- Matrix Effects : Differences in plasma protein binding across subjects. Mitigate via matrix-matched calibration .

- Deuterium Isotope Effects : Altered enzyme kinetics due to deuteration. Validate with parallel experiments using non-deuterated analogs .

- Statistical Imputation : Address missing data points (e.g., due to failed blood draws) via linear interpolation, ensuring <5% missingness to preserve data integrity .

Q. What strategies optimize experimental protocols for cross-species comparative studies using N-benzoyl-d5-glycine?

- Dose Normalization : Adjust doses based on metabolic rate differences (e.g., human vs. rodent models). For rodents, use 10 mg/kg intraperitoneal administration .

- Temporal Sampling : Collect serial blood samples at 15–120-minute intervals post-administration to capture kinetic profiles .

- Cross-Validation : Compare LC-MS/MS results with alternative assays (e.g., enzymatic colorimetry) to confirm accuracy .

Q. How can researchers integrate N-benzoyl-d5-glycine data into public metabolite databases while ensuring reproducibility?

- Metadata Annotation : Include synthesis protocols, purity certifications, and LC-MS parameters in submissions to repositories like NIST Chemistry WebBook .

- Open Science Frameworks : Share raw data (e.g., .RAW MS files) and analysis scripts (R/Python) on platforms like Zenodo or Figshare .

- Peer Review : Adhere to NIH guidelines for preclinical reporting to enable replication (e.g., detailed animal/cell line metadata) .

Q. What ethical and methodological standards govern the use of N-benzoyl-d5-glycine in human clinical trials?

- Informed Consent : Disclose deuterated compound use and potential isotope effects in trial protocols .

- Ethics Committee Approval : Submit to Institutional Review Boards (IRBs) with pharmacokinetic safety data from preclinical models .

- Data Transparency : Publish negative results (e.g., lack of benzoate-glucuronide detection) to avoid publication bias .

Methodological Resources

- Quantitative Analysis : Refer to SAS/R scripts for trapezoidal AUC calculations and linear regression models .

- Synthesis Protocols : Cambridge Isotope Laboratories (CIL) technical notes for deuterated compound synthesis .

- Safety Compliance : OSHA guidelines for chemical handling and NIH standards for preclinical reporting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。